4-Chlorotoluene
4-Chlorotoluene
The reaction of 4-chlorotouleneand phenylboronic acid with Pd(OAc)2/L•2HX as the catalyst is the model reaction for determining the efficiencies of bisimidazolylidene (L) ligand precursors.
4-Chlorotoluene is a member of monochlorobenzenes.
4-Chlorotoluene is a member of monochlorobenzenes.
Brand Name:
Vulcanchem
CAS No.:
106-43-4
VCID:
VC21121759
InChI:
InChI=1S/C7H7Cl/c1-6-2-4-7(8)5-3-6/h2-5H,1H3
SMILES:
CC1=CC=C(C=C1)Cl
Molecular Formula:
C7H7Cl
Molecular Weight:
126.58 g/mol
4-Chlorotoluene
CAS No.: 106-43-4
Cat. No.: VC21121759
Molecular Formula: C7H7Cl
Molecular Weight: 126.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | The reaction of 4-chlorotouleneand phenylboronic acid with Pd(OAc)2/L•2HX as the catalyst is the model reaction for determining the efficiencies of bisimidazolylidene (L) ligand precursors. 4-Chlorotoluene is a member of monochlorobenzenes. |
|---|---|
| CAS No. | 106-43-4 |
| Molecular Formula | C7H7Cl |
| Molecular Weight | 126.58 g/mol |
| IUPAC Name | 1-chloro-4-methylbenzene |
| Standard InChI | InChI=1S/C7H7Cl/c1-6-2-4-7(8)5-3-6/h2-5H,1H3 |
| Standard InChI Key | NPDACUSDTOMAMK-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)Cl |
| Canonical SMILES | CC1=CC=C(C=C1)Cl |
| Boiling Point | 162.4 °C 162 °C |
| Colorform | Colorless liquid |
| Flash Point | 140 °F, open cup 49 °C |
| Melting Point | 7.5 °C |
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